molecular formula C24H21NO3 B271016 Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B271016
M. Wt: 371.4 g/mol
InChI Key: NHHOOERHQVONLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, commonly known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMPC belongs to the class of pyrrolidine carboxylates and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of BMPC is not fully understood. However, it has been proposed that BMPC exerts its therapeutic effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and oxidative stress. BMPC has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
BMPC has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Additionally, BMPC has been shown to reduce oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. BMPC has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMPC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, BMPC has been shown to exhibit low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, the limitations of BMPC include its limited solubility in water and its potential to undergo metabolic degradation in vivo, which may affect its therapeutic efficacy.

Future Directions

For research on BMPC include further preclinical studies, clinical trials, and the development of novel formulations.

Synthesis Methods

The synthesis of BMPC involves the reaction of 4-methylbenzaldehyde with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with biphenyl-4-carbaldehyde. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method of BMPC is a relatively simple process and has been optimized for large-scale production.

Scientific Research Applications

BMPC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. BMPC has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various animal models of inflammation. Additionally, BMPC has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

(4-phenylphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H21NO3/c1-17-7-11-21(12-8-17)25-16-20(15-23(25)26)24(27)28-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,20H,15-16H2,1H3

InChI Key

NHHOOERHQVONLG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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